molecular formula C16H19N3OS B2589248 (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone CAS No. 1171541-04-0

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone

Cat. No.: B2589248
CAS No.: 1171541-04-0
M. Wt: 301.41
InChI Key: LAXJZAQAZLVJTA-UHFFFAOYSA-N
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Description

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone, also known as MTPTM, is a chemical compound that has been widely studied in the field of medicinal chemistry. The compound is of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease.

Scientific Research Applications

Synthesis and Antimicrobial Activity

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone, as part of heterocyclic compounds, plays a crucial role in the development of new pharmaceuticals due to its potential antimicrobial activity. A related compound, synthesized through the condensation of acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, demonstrated variable and modest antimicrobial efficacy against various bacterial and fungal strains. This highlights the compound's significance in medicinal chemistry research focused on discovering new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Molecular interaction studies have shown significant insights into the antagonist activities of related compounds, particularly in the context of the CB1 cannabinoid receptor. Such research contributes to our understanding of how these compounds interact at the molecular level, offering a foundation for developing new therapeutic agents (Shim et al., 2002).

Aggregation and Solvent Effects

Research on solvent effects on molecular aggregation provides valuable insights into how variations in solvent and concentration affect the behavior of thiadiazol derivatives. These findings are pertinent in the design of compounds with desired physical and chemical properties for pharmaceutical applications (Matwijczuk et al., 2016).

Antitubercular and Antifungal Activity

The synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives and their subsequent evaluation for antitubercular and antifungal activities underscore the potential of such compounds in addressing tuberculosis and fungal infections. This research direction is pivotal for developing new therapeutic agents against resistant microbial strains (Syed, Alagwadi, & Alegaon, 2013).

Dyeing Performance and Structural Exploration

The development and characterization of thiadiazole derivatives for dyeing applications demonstrate the versatility of these compounds beyond pharmaceuticals. Their use in creating new acid dyes for textiles highlights the compound's significance in industrial applications as well (Malik et al., 2018).

Properties

IUPAC Name

(3-methylphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-5-3-6-13(9-11)16(20)19-8-4-7-14(10-19)15-18-17-12(2)21-15/h3,5-6,9,14H,4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXJZAQAZLVJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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